3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid
CAS No.:
Cat. No.: VC18390742
Molecular Formula: C11H9BrFNO2
Molecular Weight: 286.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9BrFNO2 |
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Molecular Weight | 286.10 g/mol |
IUPAC Name | 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16) |
Standard InChI Key | UPAHZWDFBFFFSY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid (IUPAC name: 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid) features an indole core substituted with bromine and fluorine atoms at the 4- and 6-positions, respectively. The propanoic acid moiety is attached to the 3-position of the indole ring, conferring both hydrophobicity and acidity to the molecule.
Molecular Formula:
Molecular Weight: 286.10 g/mol
Key Structural Features:
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Bromine at C4 enhances electrophilic substitution reactivity.
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Fluorine at C6 influences electronic distribution and metabolic stability.
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Propanoic acid side chain enables salt formation and hydrogen bonding.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous compounds provide baseline predictions:
The bromine and fluorine substituents increase molecular polarity, likely enhancing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid can be hypothesized through two primary pathways:
Pathway 1: Hydrolysis of Ester Precursors
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Ester Synthesis: React 4-bromo-6-fluoroindole with ethyl 3-bromopropanoate under basic conditions (e.g., ) in dimethylformamide (DMF) at reflux [General method from indole chemistry].
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Ester Hydrolysis: Treat the intermediate ethyl ester with aqueous or to yield the carboxylic acid.
Pathway 2: Direct Propanoic Acid Coupling
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Indole Functionalization: Introduce the propanoic acid side chain via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.
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Purification: Recrystallization or column chromatography to isolate the product.
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula.
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Infrared Spectroscopy (IR): Detection of carboxylic acid O–H (2500–3300 cm) and C=O (1700 cm) stretches.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Indole derivatives are renowned for their interactions with biological targets. For this compound:
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Anticancer Potential: Bromine may intercalate DNA or inhibit topoisomerases, while fluorine enhances bioavailability .
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Antimicrobial Activity: Halogenated indoles disrupt microbial cell membranes or enzyme systems.
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Anti-Inflammatory Action: Propanoic acid moiety may inhibit cyclooxygenase (COX) isoforms.
Mechanistic Insights
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Receptor Binding: The indole core mimics tryptophan, potentially binding serotonin or aryl hydrocarbon receptors.
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Enzyme Inhibition: Halogen atoms could block active sites of kinases or proteases via steric hindrance.
Applications in Scientific Research
Drug Discovery
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Lead Compound: Structural modifications (e.g., ester prodrugs) could optimize pharmacokinetics.
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Targeted Therapies: Fluorine’s electronegativity may enhance binding to fluorine-accepting biological targets.
Chemical Biology
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Probe Development: Fluorescent tagging of the indole ring could track protein interactions.
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Metabolic Studies: Isotopic labeling (e.g., ) for PET imaging applications.
Comparative Analysis with Analogous Compounds
Compound | Molecular Formula | Key Differences |
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3-(4-Chloroindol-3-yl)propanoic Acid | Chlorine instead of bromine/fluorine | |
5-Fluoroindole-3-acetic Acid | Shorter side chain; single halogen | |
6-Bromoindolepropionic Acid | Lacks fluorine substituent |
The dual halogenation in 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid likely confers superior target selectivity compared to mono-halogenated analogs.
Future Research Directions
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Synthetic Optimization: Develop greener catalytic methods to reduce waste.
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In Vivo Studies: Evaluate toxicity and efficacy in animal models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.
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